molecular formula C27H24N2O7S B2567093 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide CAS No. 452089-72-4

2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide

Cat. No.: B2567093
CAS No.: 452089-72-4
M. Wt: 520.56
InChI Key: BKWSRTRWPMGNCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide is a highly specialized compound with intricate molecular architecture. Its complex structure suggests its potential for various sophisticated applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide involves multi-step organic synthesis. Typically, the starting materials include derivatives of benzoisoquinoline, which undergoes a series of reactions including alkylation, sulfonation, and methoxylation. The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is formed with high purity.

Industrial Production Methods: For industrial-scale production, similar synthetic routes are employed but with optimizations for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, potentially altering its functional groups and leading to new derivatives.

  • Reduction: Similarly, reduction reactions can modify the compound, typically impacting its aromatic systems and functional groups.

  • Substitution: This compound is also prone to substitution reactions, particularly electrophilic aromatic substitution, given the presence of its aromatic rings.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions.

Major Products Formed: Depending on the reaction conditions, the major products could range from oxidized derivatives, reduced forms of the original compound, or various substituted benzenesulfonamides.

Scientific Research Applications

This compound's unique structure makes it a candidate for various applications in:

  • Chemistry: Used as a building block for more complex molecules and as a reagent in organic synthesis.

  • Medicine: Investigated for its pharmacological properties, possibly including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the manufacture of specialized materials and as a catalyst in certain chemical processes.

Mechanism of Action

The precise mechanism by which 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide exerts its effects depends on its application:

  • In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to various physiological effects.

  • In chemical reactions, it acts as either a reactant or catalyst, facilitating specific transformations.

Comparison with Similar Compounds

Similar Compounds: Other compounds in this class include:

  • 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2-yl)ethyl)-N-(phenylmethyl)-4,5-dimethoxybenzenesulfonamide

  • 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(pyridin-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide

Uniqueness: What sets 2-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide apart is its specific arrangement of functional groups which imparts unique chemical reactivity and biological activity, making it a versatile tool in various fields of scientific research.

Properties

IUPAC Name

2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(furan-2-ylmethyl)-4,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O7S/c1-34-22-14-18(24(15-23(22)35-2)37(32,33)28-16-19-8-5-13-36-19)11-12-29-26(30)20-9-3-6-17-7-4-10-21(25(17)20)27(29)31/h3-10,13-15,28H,11-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWSRTRWPMGNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.